REACTION_CXSMILES
|
C(C1C(CC)=C(N)C(N)=C(C)C=1)C.[CH3:14][C:15]1[CH:20]=[C:19]([CH2:21][CH3:22])[C:18]([NH2:23])=[C:17]([CH2:24][CH3:25])[C:16]=1[NH2:26].[CH3:27][C:28]1[C:33]([NH2:34])=[C:32]([CH2:35][CH3:36])[CH:31]=[C:30]([CH2:37][CH3:38])[C:29]=1[NH2:39]>>[CH3:38][CH2:37][C:30]1[C:29]([NH2:39])=[C:28]([CH3:27])[C:33]([NH2:34])=[C:32]([CH2:35][CH3:36])[CH:31]=1.[CH3:22][CH2:21][C:19]1[CH:20]=[C:15]([CH3:14])[C:16]([NH2:26])=[C:17]([CH2:24][CH3:25])[C:18]=1[NH2:23] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C=1C(=C(C(=C(C1)C)N)N)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=C(C(=C1)CC)N)CC)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=CC(=C1N)CC)CC)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
CCC1=CC(=C(C(=C1N)C)N)CC.CCC1=C(C(=C(C(=C1)C)N)CC)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |